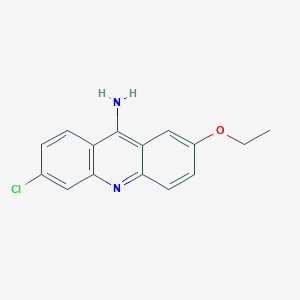
(3,4-Di-sec-butoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Di-sec-butoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two sec-butoxy groups at the 3 and 4 positions. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Di-sec-butoxyphenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with sec-butyl alcohol under specific conditions. One common method is the esterification of phenylboronic acid with sec-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Di-sec-butoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(3,4-Di-sec-butoxyphenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,4-Di-sec-butoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
3,4-Dimethoxyphenylboronic acid: Similar structure but with methoxy groups instead of sec-butoxy groups.
4-Formylphenylboronic acid: Contains a formyl group instead of sec-butoxy groups.
Uniqueness
(3,4-Di-sec-butoxyphenyl)boronic acid is unique due to the presence of sec-butoxy groups, which can influence its reactivity and solubility. These groups can also provide steric hindrance, affecting the compound’s behavior in various chemical reactions .
Propiedades
Número CAS |
667933-70-2 |
|---|---|
Fórmula molecular |
C14H23BO4 |
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
[3,4-di(butan-2-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H23BO4/c1-5-10(3)18-13-8-7-12(15(16)17)9-14(13)19-11(4)6-2/h7-11,16-17H,5-6H2,1-4H3 |
Clave InChI |
ONIRUXXKZRDCRH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC(C)CC)OC(C)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)







![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)

![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)


